molecular formula C12H17BrN2O B4779505 4-bromo-N-[3-(dimethylamino)propyl]benzamide

4-bromo-N-[3-(dimethylamino)propyl]benzamide

Cat. No. B4779505
M. Wt: 285.18 g/mol
InChI Key: LBPSVJMEZYIMDW-UHFFFAOYSA-N
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Description

4-bromo-N-[3-(dimethylamino)propyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as 'BDMP' and is a member of the benzamide family. BDMP is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Scientific Research Applications

Antifungal Activity

4-bromo-N-[3-(dimethylamino)propyl]benzamide derivatives show significant antifungal activity. Novel molecules related to this compound, including esters, hydrazides, and hydrazones, have been synthesized and tested against phytopathogenic fungi and yeast. The strongest inhibition was observed in compounds similar to this compound, demonstrating their potential in antifungal applications (Ienascu et al., 2018).

Synthesis and Characterization in Metal Complexes

Research has been conducted on the synthesis and characterization of metal complexes involving this compound derivatives. These studies involve analyzing the crystal and molecular structures, confirming the formation of metal complexes, and exploring their properties (Binzet et al., 2009).

Chemical Oscillations in Reactions

The compound has been studied in the context of chemical oscillations, particularly in reactions with bromate. This research provides insight into the redox potential and spectroscopic behaviors of related compounds in certain chemical reactions, highlighting its relevance in understanding complex chemical dynamics (Bell & Wang, 2015).

Intermolecular Interactions

Studies on this compound derivatives have also focused on their intermolecular interactions. This includes synthesizing new derivatives, analyzing their crystal structures, and conducting computational studies to understand these interactions in depth, which is crucial for designing drugs and materials (Saeed et al., 2020).

Synthesis of Novel Compounds

Additionally, there has been research on the synthesis of novel compounds using this compound derivatives. This includes synthesizing compounds with potential antimicrobial activity and exploring their biological activities, which could lead to the development of new therapeutic agents (Chaitanya et al., 2018).

Mitosis Inhibition

Another application is the investigation of its derivatives for mitosis inhibition in plant cells. This typeof research is vital for understanding the mechanisms of cell division and has potential implications in agricultural sciences and plant biology (Merlin et al., 1987).

Fluorescent Properties

Research on the fluorescent properties of this compound derivatives has been conducted. This includes synthesizing water-soluble derivatives and investigating their concentration, pH, and solvent effects on fluorescence. Such research is significant in the field of chemical sensing and molecular probes (Zhengneng, 2012).

Drug Synthesis

There's also interest in the synthesis of pharmaceutical drugs using derivatives of this compound. An example is the synthesis of nilotinib, an anticancer drug, where related compounds are used as intermediates in the synthesis process, showcasing the compound's role in medicinal chemistry (Wang Cong-zhan, 2009).

Receptor Binding Studies

Compounds related to this compound have been synthesized and evaluated for their ability to bind to receptors in the brain, indicating potential applications in the development of drugs targeting neurological disorders (Kelley et al., 1990).

Synthesis of Antagonists

The compound has been utilized in the synthesis of non-peptide small molecular antagonists. This involves complex reactions and characterizations that contribute to the development of new therapeutic agents (Bi, 2015).

properties

IUPAC Name

4-bromo-N-[3-(dimethylamino)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-15(2)9-3-8-14-12(16)10-4-6-11(13)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPSVJMEZYIMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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